Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYOIFZPYIHIOA-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C/C=C\CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate typically involves the following steps:
Formation of the Benzazocine Core: The benzazocine core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting from a substituted aniline and a suitable aldehyde, a Schiff base can be formed, which upon cyclization yields the benzazocine core.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions. Tert-butyl bromide or tert-butyl chloride can be used as alkylating agents in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzazocine core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets. The benzazocine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxamide
- Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate methyl ester
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group. This provides distinct steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.
Biological Activity
Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate is a compound belonging to the benzazocine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2344692-58-4
- Molecular Formula : C16H21NO2
- Molecular Weight : 273.35 g/mol
The tert-butyl group in this compound contributes to its steric hindrance, influencing its reactivity and stability. The benzazocine core is significant for its interaction with various biological targets.
Antimicrobial Properties
Research indicates that compounds within the benzazocine class exhibit antimicrobial properties. This compound has been studied for its effectiveness against various pathogens. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.
Anticancer Activity
The compound is also under investigation for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves modulation of specific signaling pathways that regulate cell survival and proliferation.
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | Induction of apoptosis | Caspase activation |
| Study 2 | MCF-7 | Growth inhibition | Cell cycle arrest in G1 phase |
| Study 3 | A549 | Cytotoxicity | Modulation of ABCB1 efflux pump |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.
- Receptor Modulation : It can interact with receptors that play a role in cellular signaling pathways.
- Steric Hindrance Effects : The tert-butyl group affects binding affinity to targets, enhancing selectivity.
Case Study 1: Anticancer Efficacy
A study published in Anticancer Research evaluated the efficacy of this compound on multidrug-resistant (MDR) cancer cell lines. The findings revealed that the compound significantly increased doxorubicin retention in these cells, suggesting a potential role as a MDR modulator.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and carboxylation. Key steps include:
- Use of tetrahydrofuran (THF) as a solvent and triethylamine as a catalyst to facilitate cyclization under mild conditions .
- Protection of reactive groups (e.g., tert-butyl carboxylate) to prevent undesired side reactions .
- Purification via column chromatography or recrystallization to achieve high purity (>95%). Reaction temperature (0–25°C) and anhydrous conditions are critical for reproducibility .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks, with emphasis on distinguishing Z/E isomers via coupling constants .
- X-ray Crystallography : SHELX software (e.g., SHELXL) for refining crystal structures, particularly useful for resolving stereochemical ambiguities in the benzazocine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Q. What are the common chemical reactions this compound undergoes, and how are they optimized?
- Methodological Answer :
- Hydrolysis : Controlled cleavage of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield free amines .
- Nucleophilic Substitution : Reactivity at the azocine nitrogen, optimized with bases like NaH in DMF .
- Catalytic Hydrogenation : Selective reduction of double bonds (e.g., 3,6-dihydro moiety) using Pd/C under H2 atmosphere .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., conflicting NOE or coupling constants)?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR techniques (e.g., NOESY, COSY) to confirm spatial proximity of protons and resolve stereochemical inconsistencies .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
- Crystallographic Refinement : Use SHELX programs to resolve ambiguities in crystal structures, especially for strained rings or chiral centers .
Q. What computational methods are recommended for predicting the reactivity of this benzazocine derivative?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Study conformational flexibility of the 8-membered ring under varying solvent conditions .
- Docking Studies : Assess binding affinity to biological targets (e.g., GPCRs) using software like AutoDock or Schrödinger .
- Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps to predict nucleophilic/electrophilic sites .
Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Circular Dichroism (CD) : Correlate CD spectra with X-ray data to assign absolute configurations .
- Kinetic Resolution : Monitor reaction progress with polarimetry or time-resolved NMR to track stereoselectivity .
Q. How do structural modifications at specific positions affect the biological activity of this compound?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the 4Z position or benzazocine nitrogen. Test activity via:
- Enzyme Assays : Measure inhibition constants (Ki) for target enzymes (e.g., proteases) .
- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugates) to evaluate membrane permeability .
- Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) to assess binding enthalpy/entropy trade-offs .
Q. What experimental designs are appropriate for assessing the environmental stability of this compound?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to UV light, varying pH, and elevated temperatures. Monitor degradation via LC-MS .
- Ecotoxicology Assays : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity under OECD guidelines .
- Partition Coefficient Analysis : Measure logP values to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
